2-Chloro-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone
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Overview
Description
2-Chloro-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone typically involves the chlorination of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone. One common method includes dissolving the starting material in a suitable solvent and introducing chlorine gas in the presence of a catalyst such as metallic aluminum . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often employs continuous preparation systems. These systems allow for the sequential chlorination and other necessary reactions to be carried out in a controlled and automated manner. This approach not only improves the yield and purity of the product but also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction can lead to the formation of different functional groups .
Scientific Research Applications
2-Chloro-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone
- 2-Chloro-1-(1-chlorocyclopropyl)ethanone
- 5-Chloro-2-ethyl-imidazo[1,2-a]pyrazine
Uniqueness
2-Chloro-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone stands out due to its unique combination of a pyrazole ring and a chloroethanone group. This structure imparts specific chemical properties that make it suitable for a wide range of applications, from synthetic chemistry to potential therapeutic uses .
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-1-(2,5-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H9ClN2O/c1-5-3-6(7(11)4-8)10(2)9-5/h3H,4H2,1-2H3 |
InChI Key |
DGNSFSKOFPYATD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)CCl)C |
Origin of Product |
United States |
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